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Compound of Interest

Compound Name: 5-Methylpiperidin-2-one

CAS No.: 3298-16-6

Cat. No.: B1599724

Get Quote

Abstract & Strategic Significance
The 5-methylpiperidin-2-one (5-MP) ring is a versatile chiral lactam scaffold, serving as a

critical pharmacophore in kinase inhibitors (e.g., JAK/ROS1 pathways) and a structural anchor

in the total synthesis of alkaloids like pumiliotoxins.[1] Unlike the unsubstituted valerolactam,

the C5-methyl group breaks the ring's symmetry, acting as a "conformational anchor" that

directs the stereochemical outcome of subsequent functionalizations.[1]

This guide details the regioselective and stereocontrolled functionalization of 5-MP. We focus

on three vectors:

N1-Functionalization: Tuning solubility and electronic properties.

C3-Alkylation: Exploiting the C5-methyl anchor for diastereoselective enolate chemistry.

Scaffold Morphing: Controlled reduction and ring-opening.

Structural Analysis & Reactivity Map[1]
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The 5-MP ring exists predominantly in a distorted chair conformation where the C5-methyl

group adopts an equatorial position to minimize 1,3-diaxial strain (A-value ~1.7 kcal/mol).[1]

This conformational bias is the "self-validating" mechanism for the stereoselective protocols

described below.
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Figure 1: Reactivity vectors of the 5-MP scaffold. The C5-methyl group (not shown as a node

but inherent to the core) directs the stereochemistry at C3.[1]

Protocol A: N1-Functionalization (The Anchor)[1]
Functionalizing the amide nitrogen is often the first step to prevent competitive deprotonation

during C3-alkylation or to introduce diversity elements.

Mechanism & Causality
The lactam nitrogen (pKa ~17) is less acidic than a succinimide but more acidic than a

standard amide.[1] We utilize Sodium Hydride (NaH) for irreversible deprotonation.[1] The

choice of solvent is critical: DMF or THF/DMF mixtures promote the dissociation of the N-Na

ion pair, enhancing nucleophilicity.[1]
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Step-by-Step Protocol: N-Benzylation
Objective: Synthesis of N-benzyl-5-methylpiperidin-2-one.

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

Deprotonation:

Charge with NaH (60% dispersion in oil, 1.2 equiv).[1]

Wash NaH with dry hexanes (2x) to remove mineral oil (Critical for accurate

stoichiometry).[1]

Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).[1]

Cool to 0°C.

Add 5-methylpiperidin-2-one (1.0 equiv) dropwise as a solution in DMF.[1]

Observation: Evolution of H2 gas. Stir for 30 min at 0°C until bubbling ceases (Self-

validating step: Clear solution indicates anion formation).

Alkylation:

Add Benzyl Bromide (1.1 equiv) dropwise via syringe.[1]

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

Workup:

Quench carefully with sat. NH4Cl (exothermic).[1]

Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF

(Critical for purity).[1]

Dry over Na2SO4 and concentrate.[1]

Data Summary: Common N-Electrophiles
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Electrophile Base/Solvent Temp Typical Yield Notes

MeI NaH / THF 0°C 92%
Volatile; use

excess.[1]

BnBr NaH / DMF RT 88%
Standard

protecting group.

Ar-I
CuI / K3PO4 /

Dioxane
110°C 65-75%

Goldberg/Buchw

ald conditions

required for

arylation.[1]

Protocol B: Diastereoselective C3-Alkylation[1]
This is the most technically demanding yet rewarding transformation. The goal is to install a

substituent at C3.

Stereochemical Logic (The "Why")
The 5-methyl group locks the ring in a specific conformation.[1] Upon enolization with LDA, the

ring adopts a half-chair geometry.[1]

The Rule: The electrophile approaches from the face opposite the pseudo-axial C5-

substituent to minimize steric clash (1,3-diaxial interactions).[1]

The Result: This typically yields the 3,5-trans isomer as the major product.[1]

Workflow Visualization
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Figure 2: Kinetic control strategy for C3 functionalization.

Step-by-Step Protocol: C3-Methylation
Objective: Synthesis of trans-3,5-dimethylpiperidin-2-one.

Reagent Setup: Use N-protected 5-methylpiperidin-2-one (from Protocol A) to prevent N-

deprotonation.[1]

LDA Generation (In-situ):

To a dried flask, add anhydrous THF and Diisopropylamine (1.2 equiv).

Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise.[1] Stir 30 min.

Enolization:
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Add the N-protected lactam (1.0 equiv) in THF dropwise down the side of the flask (pre-

cooled).

Stir at -78°C for 45 mins. Critical: Do not let temperature rise; thermodynamic equilibration

leads to racemization.

Alkylation:

Add Methyl Iodide (1.5 equiv) neat.[1]

Stir at -78°C for 2 hours.

Quench:

Add AcOH (2 equiv) in THF at -78°C before removing the cooling bath. This freezes the

diastereomeric ratio.

Troubleshooting Table

Issue Root Cause Solution

Low Yield Enolate decomposition
Ensure strictly anhydrous

conditions; keep T < -70°C.

Poor d.r. Thermodynamic equilibration

Quench faster; use HMPA (co-

solvent) to accelerate

alkylation.

N-Alkylation Incomplete N-protection
Ensure N-protecting group is

stable (e.g., Boc, Bn).[1]

Protocol C: Reduction to Piperidines
Converting the lactam to the cyclic amine is essential for accessing piperidine-based drugs.

Protocol: LiAlH4 Reduction
Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0°C.
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Add the functionalized lactam (dissolved in THF) dropwise.[1]

Heat to reflux for 4–12 hours.

Monitoring: IR spectroscopy (disappearance of C=O stretch at ~1640 cm⁻¹).[1]

Fieser Quench: For x grams of LiAlH4, add x mL H2O, x mL 15% NaOH, and 3x mL H2O.

Filter the granular white precipitate.
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General Properties:

Data: 5-Methylpiperidin-2-one (CAS 3298-16-6).[1][5][6]

Source: PubChem / ChemScene. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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